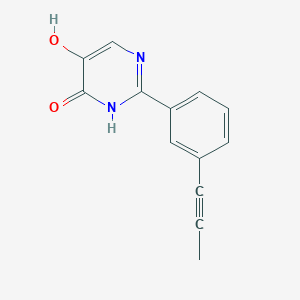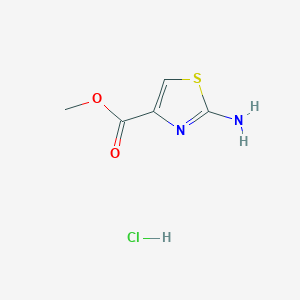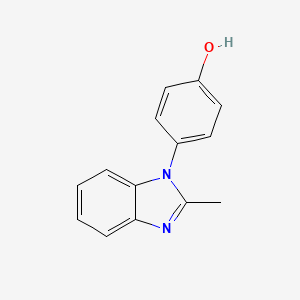![molecular formula C10H10N2O B13880286 5,7-Dimethylimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 881841-38-9](/img/structure/B13880286.png)
5,7-Dimethylimidazo[1,2-a]pyridine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dimethylimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Méthodes De Préparation
The synthesis of 5,7-Dimethylimidazo[1,2-a]pyridine-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde under acidic conditions, followed by cyclization and functionalization steps . Industrial production methods often employ multicomponent reactions, oxidative coupling, and tandem reactions to achieve high yields and purity .
Analyse Des Réactions Chimiques
5,7-Dimethylimidazo[1,2-a]pyridine-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aldehyde group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include transition metal catalysts, metal-free oxidation, and photocatalysis strategies . Major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives .
Applications De Recherche Scientifique
5,7-Dimethylimidazo[1,2-a]pyridine-2-carbaldehyde has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 5,7-Dimethylimidazo[1,2-a]pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the growth of bacteria by targeting essential enzymes and disrupting metabolic pathways . The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms .
Comparaison Avec Des Composés Similaires
5,7-Dimethylimidazo[1,2-a]pyridine-2-carbaldehyde can be compared with other similar compounds such as:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its antituberculosis activity.
Imidazo[1,2-a]pyridine-7-carbaldehyde:
The uniqueness of this compound lies in its specific structural features and its ability to undergo a wide range of chemical reactions, making it a versatile compound in various fields of research and industry .
Propriétés
Numéro CAS |
881841-38-9 |
|---|---|
Formule moléculaire |
C10H10N2O |
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
5,7-dimethylimidazo[1,2-a]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C10H10N2O/c1-7-3-8(2)12-5-9(6-13)11-10(12)4-7/h3-6H,1-2H3 |
Clé InChI |
WRJUWDHGLRLXCO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=NC(=CN2C(=C1)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Bromo-4-{[2-(propan-2-yloxy)ethoxy]methyl}benzene](/img/structure/B13880213.png)




![4-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-3-methoxyaniline](/img/structure/B13880238.png)
![ethyl N-[2-amino-4-[(4-methylphenyl)methoxy]phenyl]carbamate](/img/structure/B13880243.png)
![N-[3-methyl-4-(4-methylpyridin-3-yl)phenyl]ethanesulfonamide](/img/structure/B13880254.png)


![5-Amino-2-[4-(methyloxy)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13880273.png)

